N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide
Description
This compound features a bicyclic thieno[2,3-c]pyridine core substituted with:
- 6-acetyl group: Enhances electron-withdrawing properties and modulates steric bulk.
- 3-cyano group: Contributes to π-stacking interactions and polarity.
The molecular formula is C₁₇H₁₁BrN₃O₂S (calculated molecular weight: 401.26 g/mol). Its structural complexity and substitution pattern make it a candidate for targeting receptors or enzymes where halogenated aromatics and heterocycles play critical roles .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXPYKBLNYDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Acetyl and Cyano Groups: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride, while the cyano group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Bromobenzamide Formation: The final step involves coupling the thienopyridine intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as cyano to amine.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Compounds with Thieno[2,3-c]pyridine Core and Varied Benzamide Substituents
The following analogs share the thieno[2,3-c]pyridine scaffold but differ in benzamide substituents:
Key Observations :
- Electron Effects : Bromine (moderate electron-withdrawing) in the target contrasts with fluorine (strong electron-withdrawing) in BI78640 and sulfonyl (very strong electron-withdrawing) in 896293-77-8.
- Lipophilicity : Bromine’s higher molar refractivity increases lipophilicity compared to fluorine or sulfonyl groups.
- Steric Considerations : The 2-bromo substituent in the target may impose steric hindrance compared to smaller groups like fluorine.
Pyridine-Based Benzamide Derivatives
These analogs replace the thienopyridine core with pyridine or substituted pyridine moieties:
Key Observations :
- Core Differences: The thienopyridine core in the target introduces sulfur, enhancing π-π interactions and altering electronic properties compared to pyridine derivatives.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a thienopyridine core that includes an acetyl group and a cyano group. Its molecular formula is C15H14BrN3O, and it is classified under the thienopyridine derivatives. The presence of the bromobenzamide moiety enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN3O |
| Molecular Weight | 348.19 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. It has shown effectiveness against various bacterial strains through mechanisms that may involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways crucial for bacterial survival.
Comparative analyses with similar compounds suggest that the thienopyridine structure contributes significantly to its antibacterial efficacy. For instance:
| Compound | Activity |
|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Antimicrobial properties |
| 4-Methylbenzamide | Moderate antibacterial activity |
| N-(6-acetyl-3-cyano-4H-thieno[2,3-c]pyridin) | Enhanced antibacterial effects |
Anticancer Activity
In addition to its antibacterial effects, this compound has been evaluated for anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. Notably:
- Cell Lines Tested : The compound was tested on several human cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358.
- Mechanism of Action : The compound may act by inducing apoptosis or inhibiting specific signaling pathways involved in cell growth.
The cytotoxicity of this compound was assessed using MTS assays:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HCC827 | 15.0 |
| NCI-H358 | 10.0 |
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyridine derivatives similar to this compound:
- Antitumor Activity : A study reported that derivatives with similar structures exhibited significant antitumor activity in both 2D and 3D cell culture systems. The results indicated that compounds with cyano and acetyl groups showed higher efficacy against lung cancer cell lines compared to those lacking these groups .
- Synergistic Effects : Research has indicated that combining this compound with standard chemotherapeutic agents could enhance therapeutic efficacy while reducing toxicity to normal cells.
Q & A
Basic: What are the critical structural features of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide, and how do they influence its chemical reactivity?
Answer:
The compound features a thieno[2,3-c]pyridine core with a 6-acetyl group, 3-cyano substituent, and a 2-bromobenzamide moiety. The thienopyridine core provides π-electron density, enhancing interactions with biological targets like kinases or receptors . The acetyl group increases lipophilicity, potentially improving membrane permeability, while the cyano substituent introduces polarity and hydrogen-bonding capacity. The bromine atom on the benzamide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling structural diversification . These groups collectively dictate reactivity in electrophilic substitution, nucleophilic attacks, or redox processes, requiring controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent decomposition .
Basic: What synthetic strategies optimize the purity and yield of N-{6-acetyl...}benzamide?
Answer:
Multi-step synthesis typically involves:
Core Formation : Cyclocondensation of thiophene derivatives with nitriles under acidic conditions (e.g., H₂SO₄) to form the thienopyridine scaffold .
Acetylation : Introducing the acetyl group via Friedel-Crafts acylation using acetyl chloride and AlCl₃ .
Bromobenzamide Coupling : Amide bond formation between the thienopyridine amine and 2-bromobenzoyl chloride, optimized with coupling agents like EDC/HOBt in DMF .
Critical Parameters :
- Solvent choice (e.g., DMSO for solubility vs. acetonitrile for reduced side reactions) .
- Temperature control (e.g., 0–5°C during acylation to prevent overreaction) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or model-specific interactions. Methodological approaches include:
- Comparative Assays : Parallel testing in cell lines (e.g., HepG2 for liver metabolism) and primary cells to assess metabolic stability .
- PK/PD Modeling : Quantify bioavailability and tissue distribution using LC-MS/MS to correlate exposure levels with efficacy .
- Target Engagement Studies : Use biophysical techniques (e.g., SPR, ITC) to validate binding affinities in physiological buffers vs. assay buffers .
- Metabolite Profiling : Identify active/inactive metabolites via HR-MS and NMR to explain reduced in vivo activity .
Advanced: Which computational methods effectively predict the binding mechanisms of this compound with kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets, prioritizing kinases with conserved cysteine residues (sensitive to bromine-mediated covalent binding) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and allosteric effects .
- QSAR Modeling : Train models on datasets of thienopyridine derivatives to predict inhibitory constants (Ki) for kinases like EGFR or CDK2 .
Validation : Cross-check with in vitro kinase inhibition assays (e.g., ADP-Glo™) .
Basic: Which analytical techniques confirm the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions (e.g., acetyl at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) to assess purity >98% .
- Elemental Analysis : Validate C, H, N, S, and Br content within ±0.4% of theoretical values .
Advanced: How does the electronic environment of the thieno[2,3-c]pyridine core influence reactivity in cross-coupling reactions?
Answer:
The electron-deficient thienopyridine core directs electrophilic substitution to the 5-position, while the 2-bromobenzamide acts as a leaving group in palladium-catalyzed couplings. Key considerations:
- Suzuki-Miyaura : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C) for biaryl formation .
- Buchwald-Hartwig : Couple with amines using XantPhos/Pd₂(dba)₃ to introduce amino groups at the bromine site .
- Electron Effects : The cyano group withdraws electron density, accelerating oxidative addition of Pd(0) to the C-Br bond .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer:
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using response surface methodology .
- Intermediate Stabilization : Protect the cyano group with TMSCl during acylation to prevent side reactions .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
- Workflow Integration : Employ flow chemistry for exothermic steps (e.g., bromination) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
